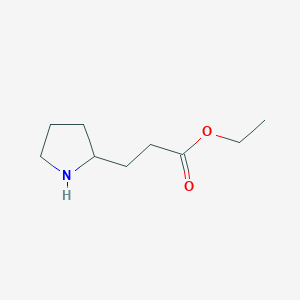
Ethyl 3-(pyrrolidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(pyrrolidin-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoate ester group. The presence of the pyrrolidine ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(pyrrolidin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, where the nucleophilic pyrrolidine attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by esterification to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the product. The use of catalysts, such as trifluoromethanesulfonic acid, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-(pyrrolidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors in biological systems, potentially leading to modulation of their activity. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then exert its effects on specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-yl)propanoate: Similar structure but contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-(piperidin-2-yl)propanoate: Contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle.
Ethyl 3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which includes both nitrogen and oxygen in the heterocycle.
Uniqueness
Ethyl 3-(pyrrolidin-2-yl)propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. The five-membered ring structure allows for greater flexibility and interaction with biological targets compared to six-membered rings like piperidine.
Properties
CAS No. |
103038-22-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
LTVWMXLVXOBZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















